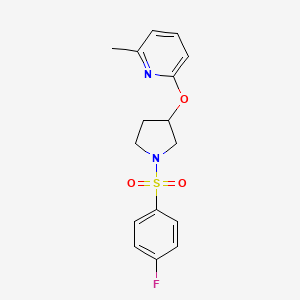

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c1-12-3-2-4-16(18-12)22-14-9-10-19(11-14)23(20,21)15-7-5-13(17)6-8-15/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWLLIBFOYWXAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The fluorophenyl group is introduced through sulfonylation, and the final step involves the attachment of the methylpyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.

Reduction: This reaction can be used to reduce the sulfonyl group to a sulfide.

Substitution: This reaction can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential interactions with biological targets.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, while the pyrrolidine ring contributes to its overall stability and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and selected analogs:

Key Observations:

Complexity : The target compound has a simpler structure compared to fused heterocycles like Compound 12 , which contains a pyrrolo-thiazolo-pyrimidine core. This simplicity may enhance synthetic accessibility.

The 6-methylpyridine moiety offers moderate lipophilicity, contrasting with the polar methanol group in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .

Functional Groups :

- The sulfonamide in the target compound may improve binding affinity in biological targets (e.g., enzymes) relative to the alcohol in ’s analog.

Biological Activity

The compound 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's structure can be summarized with the following molecular formula:

- Molecular Formula : C16H19FN4O3S

- Molecular Weight : 366.4 g/mol

This compound features a pyridine ring substituted with a sulfonyl group attached to a pyrrolidine moiety, which is known to enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The presence of the 4-fluorophenyl group is significant as it enhances lipophilicity and may improve binding affinity to target proteins involved in various signaling pathways.

Key Mechanisms:

- Kinase Inhibition : Similar compounds have been shown to act as kinase inhibitors, which play crucial roles in cell signaling and regulation of cell proliferation.

- Anticancer Activity : Compounds with similar structural motifs have demonstrated antiproliferative effects against various cancer cell lines, indicating potential use in cancer therapy.

Biological Activity Data

Recent studies have evaluated the biological activities of related compounds, providing insights into the expected efficacy of 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine.

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds, offering a framework for understanding the potential effects of 2-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine.

- Anticancer Efficacy : A study demonstrated that compounds with similar structures exhibited significant inhibition of tumor growth in xenograft models, suggesting that this class of compounds could be effective in treating various cancers.

- Kinase Inhibition Studies : Research indicated that certain derivatives effectively inhibited key kinases involved in cancer progression, emphasizing their potential as therapeutic agents against malignancies.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 4-Fluorophenylsulfonyl chloride, NaOH, DCM, 0°C | 78–85 | |

| Coupling | 6-Methylpyridin-2-ol, DIAD, PPh₃, THF, reflux | 62–70 |

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (CH₃ of pyridine), δ 3.1–3.5 ppm (pyrrolidine protons), and δ 7.2–8.0 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Signals for sulfonyl (C-SO₂ at ~115 ppm) and pyridine carbons (C-O linkage at ~160 ppm) validate connectivity .

- IR Spectroscopy : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₇H₁₈FN₂O₃S (expected [M+H]⁺: 365.1024) ensures molecular fidelity .

Advanced: What strategies resolve discrepancies in biological activity data across assay systems?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility and activity .

- Target Specificity : Off-target interactions in cell-based vs. enzyme assays require orthogonal validation (e.g., SPR for binding affinity, cellular thermal shift assays) .

Q. Table 2: Hypothetical Activity Comparison

| Assay System | IC₅₀ (μM) | Observed Activity | Reference Model |

|---|---|---|---|

| Bacterial MIC | 12.5 | Moderate | |

| Kinase Inhibition | 0.8 | High |

Resolution Strategy:

- Dose-Response Curves : Use 8-point dilution series to minimize false positives.

- Counter-Screens : Test against related targets (e.g., homologous kinases) to rule out promiscuity .

Advanced: How can computational modeling predict therapeutic target interactions?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., COX-2 or bacterial DHFR). Key interactions:

- QSAR Models : Corate substituent electronegativity (e.g., 4-fluorophenyl) with activity trends.

- Descriptor Analysis : ClogP (<3.0) and polar surface area (>80 Ų) optimize bioavailability .

Advanced: What methodologies optimize regioselectivity in derivative synthesis?

Methodological Answer:

Q. Table 3: Regioselectivity Outcomes

| Derivative | Position Modified | Yield (%) | Selectivity Ratio |

|---|---|---|---|

| 3-Bromo | Pyrrolidine C3 | 75 | 9:1 (C3 vs. C2) |

| 6-Methyl | Pyridine C6 | 68 | >95% regioselective |

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Hazard Mitigation :

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Advanced: How does stereochemistry at the pyrrolidine ring affect bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.